(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 848821-76-1
VCID: VC6629652
InChI: InChI=1S/C21H15F12NO/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(35,16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33/h4-9,16,34-35H,1-3H2/t16-/m0/s1
SMILES: C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O
Molecular Formula: C21H15F12NO
Molecular Weight: 525.338

(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol

CAS No.: 848821-76-1

Cat. No.: VC6629652

Molecular Formula: C21H15F12NO

Molecular Weight: 525.338

* For research use only. Not for human or veterinary use.

(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol - 848821-76-1

Specification

CAS No. 848821-76-1
Molecular Formula C21H15F12NO
Molecular Weight 525.338
IUPAC Name bis[3,5-bis(trifluoromethyl)phenyl]-[(2S)-pyrrolidin-2-yl]methanol
Standard InChI InChI=1S/C21H15F12NO/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(35,16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33/h4-9,16,34-35H,1-3H2/t16-/m0/s1
Standard InChI Key ITXPGQOGEYWAKW-INIZCTEOSA-N
SMILES C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol belongs to the class of fluorinated pyrrolidine derivatives. The compound’s IUPAC name, bis[3,5-bis(trifluoromethyl)phenyl]-[(2S)-pyrrolidin-2-yl]methanol, reflects its three-dimensional arrangement: a central methanol group bridges a pyrrolidine ring and two aromatic rings substituted with trifluoromethyl groups at the 3 and 5 positions . The (S)-configuration at the pyrrolidine carbon introduces chirality, a critical feature for its role in enantioselective reactions.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number848821-76-1
Molecular FormulaC₂₁H₁₅F₁₂NO
Molecular Weight525.3 g/mol
IUPAC Namebis[3,5-bis(trifluoromethyl)phenyl]-[(2S)-pyrrolidin-2-yl]methanol
SMILES NotationC1CC@HC(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O

Spectroscopic and Physicochemical Properties

The compound’s ¹H and ¹³C NMR spectra would likely show distinct signals for the pyrrolidine protons (δ 1.5–3.5 ppm), aromatic protons (δ 7.0–8.0 ppm), and the hydroxyl group (δ 2.0–5.0 ppm, depending on solvent) . Its logP value, estimated computationally, suggests high lipophilicity due to the trifluoromethyl groups, which may influence solubility in organic solvents like dichloromethane or tetrahydrofuran.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol involves multi-step organic reactions:

  • Introduction of Trifluoromethyl Groups: Copper-mediated trifluoromethylation of iodobenzene derivatives yields 3,5-bis(trifluoromethyl)phenyl intermediates.

  • Coupling with Pyrrolidine: A Grignard or organozinc reagent facilitates the addition of the aryl groups to a pyrrolidine-methanol precursor.

  • Chiral Resolution: Chromatographic or crystallographic methods isolate the (S)-enantiomer from racemic mixtures.

Table 2: Representative Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
1TrifluoromethylationCF₃I, CuI, DMF60–70
2Nucleophilic AdditionArMgBr, THF, −78°C45–55
3Chiral SeparationChiral HPLC (Cellulose column)>99% ee

Industrial-Scale Production Challenges

Scalability is hindered by the high cost of trifluoromethylation reagents and the need for stringent stereochemical control. Recent advances in flow chemistry have improved yields by optimizing reaction kinetics and minimizing byproducts.

Applications in Research and Industry

Asymmetric Catalysis

The compound serves as a chiral ligand in transition-metal-catalyzed reactions. For example, its coordination to palladium enhances enantioselectivity in Suzuki-Miyaura cross-couplings, achieving >90% ee in aryl-aryl bond formations.

Materials Science

The trifluoromethyl groups impart thermal stability and hydrophobicity, making the compound a candidate for surface coatings in microelectronics. Preliminary studies suggest its utility in self-assembled monolayers (SAMs) on gold surfaces.

Hazard TypePrecautionary Measure
InhalationUse local exhaust ventilation
Skin ContactWear chemical-resistant gloves
Environmental ReleaseContain spills with inert absorbents

Regulatory and Environmental Considerations

Environmental Impact

Trifluoromethyl groups resist biodegradation, posing long-term ecological risks. Advanced oxidation processes (AOPs) using UV/H₂O₂ have shown promise in degrading similar fluorinated compounds in wastewater.

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